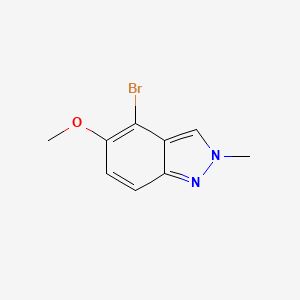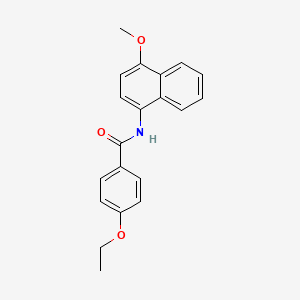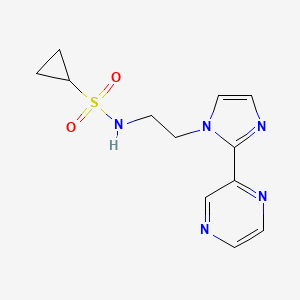
2-Methyl-2-(4-pyrazin-2-yltriazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(4-pyrazin-2-yltriazol-1-yl)propanoic acid, also known as MPTP, is a potent inhibitor of mitochondrial complex I. It is a synthetic compound that has been widely used in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Applications De Recherche Scientifique
Synthesis of Biologically Active Derivatives
Research has demonstrated the utility of pyrazinyltriazolylpropanoic acid derivatives in the synthesis of compounds with potential biological activities. For instance, the synthesis of 3-Amino-pyrazine-2-carbohydrazide derivatives, which includes reactions with isothiocyanates, aromatic aldehydes, and ketones, leads to the formation of new thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These compounds are explored for their potential biological activities, indicating the broader applicability of pyrazinyltriazolyl derivatives in medicinal chemistry (Milczarska et al., 2012).
Catalytic Applications in Organic Synthesis
The catalytic properties of complexes based on pyrazolate ligands, similar in structure to 2-Methyl-2-(4-pyrazin-2-yltriazol-1-yl)propanoic acid, have been investigated for their effectiveness in promoting the hydrolysis of phosphoesters, mimicking the action of phosphoesterase enzymes. This research is crucial for understanding the mechanisms of biocatalysis and developing new catalytic systems for synthetic applications (Penkova et al., 2009).
Development of Antimicrobial Agents
Compounds derived from or related to this compound have been evaluated for their antimicrobial properties. For example, studies on tetra substituted pyrazolines have shown promising antibacterial and antifungal activity, indicating the potential of such derivatives in the development of new antimicrobial agents. This underlines the importance of pyrazinyltriazolyl compounds in addressing the need for novel antimicrobial therapies (Govindaraju et al., 2012).
Hybrid and Bioactive Co-crystals for Drug Development
Investigations into the formation of hybrid and bioactive cocrystals involving pyrazinamide, a compound related to this compound, have revealed potential applications in drug development. Computational and experimental studies have shown that these cocrystals might exhibit inhibitory activity against mycobacterium tuberculosis, suggesting a novel approach to anti-TB drug formulation (Al-Otaibi et al., 2020).
Green Synthesis of Heterocyclic Compounds
The principles of green chemistry have been applied to the synthesis of pyrazolo[1,5-a]pyrimidines and pyrano[2,3-c]-pyrazoles, demonstrating an environmentally friendly approach to synthesizing heterocyclic compounds. These methodologies highlight the versatility of pyrazinyltriazolyl derivatives in facilitating the synthesis of complex molecules under solvent-free conditions, contributing to the development of sustainable chemical processes (Al-Matar et al., 2010).
Propriétés
IUPAC Name |
2-methyl-2-(4-pyrazin-2-yltriazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-10(2,9(16)17)15-6-8(13-14-15)7-5-11-3-4-12-7/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAABIIPOLKPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2888324.png)
![N-(7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)prop-2-enamide](/img/structure/B2888325.png)

![(2E)-3-(4-chlorophenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2888330.png)


![2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2888333.png)

![5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2888336.png)
![methyl N-[(Z)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylideneamino]carbamate](/img/structure/B2888338.png)

![2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide](/img/structure/B2888342.png)
![Methyl 3-[(1-prop-2-ynylpiperidine-4-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2888345.png)
